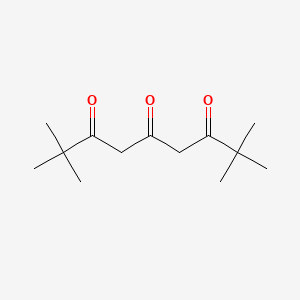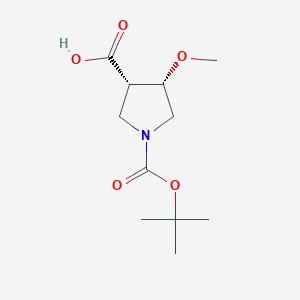![molecular formula C26H22O2S2 B13447302 Bis(4-methoxy[1,1'-biphenyl]-3-yl) disulfide CAS No. 502485-21-4](/img/structure/B13447302.png)
Bis(4-methoxy[1,1'-biphenyl]-3-yl) disulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxy-3-({4-methoxy-[1,1’-biphenyl]-3-yl}disulfanyl)-1,1’-biphenyl is an organic compound characterized by the presence of two biphenyl groups connected through a disulfide bond, with methoxy groups attached to the biphenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids under mild conditions . The reaction conditions often involve a palladium catalyst, a base, and an appropriate solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-3-({4-methoxy-[1,1’-biphenyl]-3-yl}disulfanyl)-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols.
Substitution: Formation of various substituted biphenyl derivatives.
Scientific Research Applications
4-methoxy-3-({4-methoxy-[1,1’-biphenyl]-3-yl}disulfanyl)-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 4-methoxy-3-({4-methoxy-[1,1’-biphenyl]-3-yl}disulfanyl)-1,1’-biphenyl involves its interaction with molecular targets such as enzymes and receptors. The disulfide bond can undergo redox reactions, influencing cellular redox balance and signaling pathways. The methoxy groups may also contribute to the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
4-methoxy-1,1’-biphenyl: Lacks the disulfide linkage, making it less versatile in redox reactions.
3,3’-disulfanyl-1,1’-biphenyl: Lacks the methoxy groups, which may affect its binding properties and reactivity.
4-methoxy-3-(phenylthio)-1,1’-biphenyl: Contains a thioether linkage instead of a disulfide bond, altering its redox behavior.
Uniqueness
4-methoxy-3-({4-methoxy-[1,1’-biphenyl]-3-yl}disulfanyl)-1,1’-biphenyl is unique due to the combination of methoxy groups and a disulfide linkage, providing a distinct set of chemical and biological properties
Properties
CAS No. |
502485-21-4 |
|---|---|
Molecular Formula |
C26H22O2S2 |
Molecular Weight |
430.6 g/mol |
IUPAC Name |
1-methoxy-2-[(2-methoxy-5-phenylphenyl)disulfanyl]-4-phenylbenzene |
InChI |
InChI=1S/C26H22O2S2/c1-27-23-15-13-21(19-9-5-3-6-10-19)17-25(23)29-30-26-18-22(14-16-24(26)28-2)20-11-7-4-8-12-20/h3-18H,1-2H3 |
InChI Key |
ZWKDJUBCFDGBHL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=CC=C2)SSC3=C(C=CC(=C3)C4=CC=CC=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2,2-Trifluoro-1-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one](/img/structure/B13447221.png)
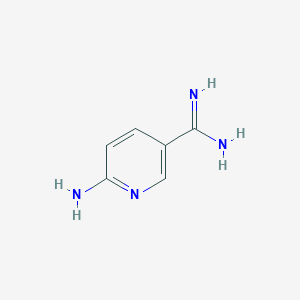


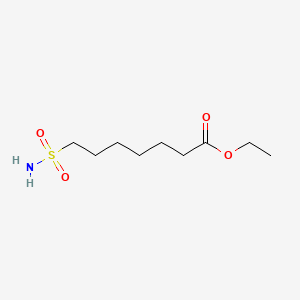

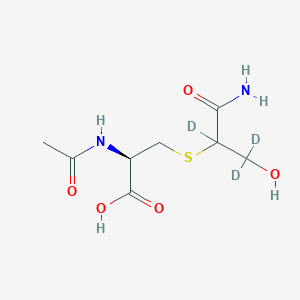
![3-[(Tetrahydro-2H-pyran-2-yl)oxy]-19-Norpregna-1,3,5(10)-trien-20-yn-17-ol](/img/structure/B13447260.png)
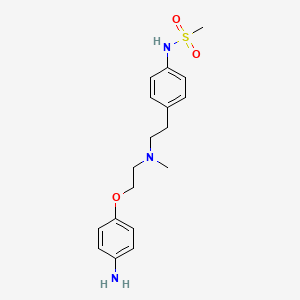

![methyl 5-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B13447286.png)

